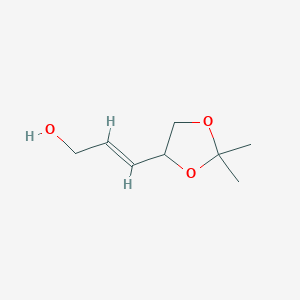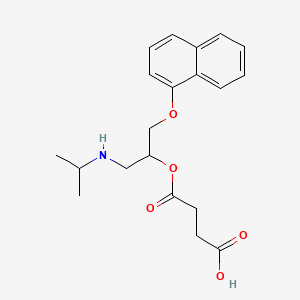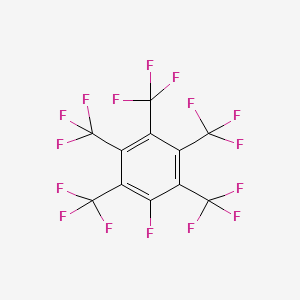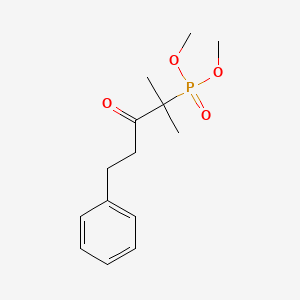
2-(6-Chloro-9H-purin-9-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₇H₈ClN₅ , and its molecular weight is 197.62 g/mol .
- The compound features a chloro-substituted purine ring, making it an interesting target for research and applications.
2-(6-Chloro-9H-purin-9-yl)ethan-1-amine: , is a purine derivative.
Preparation Methods
Synthetic Routes: One common synthetic route involves the chlorination of adenine. The reaction typically proceeds under mild conditions using a chlorinating agent.
Industrial Production: While not widely produced industrially, 6-Chloroadenine can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: 6-Chloroadenine can undergo various reactions, including
Common Reagents and Conditions: Alkyl halides, strong bases, and oxidizing agents are commonly used.
Major Products: N-alkylated derivatives and other modified adenine compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of nucleosides and nucleotides.
Biology: Investigated for its potential role in modulating purine metabolism.
Medicine: May have applications in antiviral drug development.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
Targets: 6-Chloroadenine likely interacts with enzymes involved in purine metabolism.
Pathways: It may affect nucleotide synthesis and cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other chlorinated purines like 6-chloroguanine and 6-chloro-2’-deoxyadenosine.
Uniqueness: 6-Chloroadenine’s specific position of chlorination sets it apart from related compounds.
Properties
Molecular Formula |
C7H8ClN5 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-(6-chloropurin-9-yl)ethanamine |
InChI |
InChI=1S/C7H8ClN5/c8-6-5-7(11-3-10-6)13(2-1-9)4-12-5/h3-4H,1-2,9H2 |
InChI Key |
LINBMHWSEIXXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)




![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)


![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)

